1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the nitrophenyl group and the hydroxyl group on the piperidine ring makes this compound interesting for various chemical and biological studies .
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of a base, followed by reduction of the nitro group to an amine and subsequent oxidation to form the hydroxyl group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time .
Analyse Chemischer Reaktionen
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol: Similar structure but with a bromine atom instead of a nitro group, which may result in different chemical reactivity and biological activity.
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide: Contains a sulfonamide group, which can impart different pharmacological properties.
Eigenschaften
Molekularformel |
C13H18N2O3 |
---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-[2-(4-nitrophenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C13H18N2O3/c16-13-6-9-14(10-7-13)8-5-11-1-3-12(4-2-11)15(17)18/h1-4,13,16H,5-10H2 |
InChI-Schlüssel |
AFCQQOBSRRLREM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.